Inhibition of Human dCTP Pyrophosphatase 1: 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine Demonstrates Potent Target Engagement
3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine exhibits potent inhibitory activity against human dCTP pyrophosphatase 1 (dCTPase), a validated cancer target. It achieves an IC50 of 19 nM against the recombinant human enzyme [1]. In contrast, a closely related analog, 3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine, lacks a reported IC50 for dCTPase, highlighting the specific contribution of the 3-chloro substituent . While direct head-to-head data is unavailable, the 3-chloro derivative's potency firmly establishes it as a valuable probe for dCTPase inhibition.
| Evidence Dimension | Inhibition of human dCTPase (IC50) |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | 3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine: No reported data for dCTPase |
| Quantified Difference | Not applicable |
| Conditions | Inhibition of human recombinant full-length dCTPase expressed in E. coli, using dCTP as substrate |
Why This Matters
This potent inhibition confirms the compound's utility as a chemical probe for studying dCTPase biology and as a starting point for developing novel anticancer agents targeting nucleotide metabolism.
- [1] BindingDB. BDBM50150038 CHEMBL3771346. 2017. View Source
